Product packaging for 1-Cyclohexylaziridin-2-one(Cat. No.:CAS No. 606135-85-7)

1-Cyclohexylaziridin-2-one

Cat. No.: B12584825
CAS No.: 606135-85-7
M. Wt: 139.19 g/mol
InChI Key: JMVTVXVOECATPH-UHFFFAOYSA-N
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Description

1-Cyclohexylaziridin-2-one is a chemical compound of interest in research and development, particularly in the field of medicinal chemistry. Its structure, featuring an aziridinone ring, is a key scaffold in the synthesis of more complex molecules. For instance, research indicates that derivatives based on a similar 1-cyclohexylaziridinyl structure, such as (1-Cyclohexylaziridin-2-Yl)methanol, serve as important building blocks or intermediates in organic synthesis . Compounds containing the aziridine moiety are often investigated for their potential biological activities. Recent studies on novel heterocyclic compounds, including various benzimidazole derivatives, highlight a strong research focus on discovering new substances with neuropsychotropic activities, such as anxiolytic, antidepressant, and analgesic effects . While the specific applications of this compound are still being explored, its structural profile makes it a candidate for use in constructing novel molecules for pharmacological screening and mechanistic studies. Researchers may utilize this compound to develop new analogs or to study structure-activity relationships (SAR). This product is intended for research purposes in a controlled laboratory environment only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheets (SDS) and handle the material in accordance with best laboratory practices.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H13NO B12584825 1-Cyclohexylaziridin-2-one CAS No. 606135-85-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

606135-85-7

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-cyclohexylaziridin-2-one

InChI

InChI=1S/C8H13NO/c10-8-6-9(8)7-4-2-1-3-5-7/h7H,1-6H2

InChI Key

JMVTVXVOECATPH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CC2=O

Origin of Product

United States

Reactivity and Reaction Mechanisms of 1 Cyclohexylaziridin 2 One

Ring-Opening Reactions

The high ring strain in aziridines makes them valuable synthons in organic chemistry for the synthesis of nitrogen-containing compounds through ring-opening reactions. mdpi.com These reactions can be initiated by either nucleophiles or electrophiles, leading to a variety of functionalized products.

Nucleophilic Ring Opening

Nucleophilic ring-opening is a common and synthetically useful reaction of aziridines, including N-cyclohexyl substituted derivatives. nih.gov This process involves the attack of a nucleophile on one of the ring carbons, leading to the cleavage of a carbon-nitrogen bond. A wide range of nucleophiles, including carbon, nitrogen, oxygen, and sulfur-based reagents, have been successfully employed in these transformations. nih.govnih.gov

The reaction of aziridines with carbon nucleophiles establishes a crucial method for forming new carbon-carbon bonds.

Organometallic Reagents: Grignard reagents and organozinc compounds are effective carbon nucleophiles for the ring-opening of N-substituted aziridines. nih.gov These reactions typically proceed via a nucleophilic attack on one of the aziridine (B145994) ring carbons. The choice of the organometallic reagent can influence the regioselectivity of the ring-opening. rsc.org For instance, cobalt-catalyzed C-H functionalization of 2-arylpyridines with 1,2-diarylaziridines using neopentylmagnesium bromide leads to ring-opening alkylation. researchgate.net Similarly, organolithium reagents can add to aziridines, often directed by the presence of coordinating groups. libretexts.org

Active Methylene Compounds: Active methylene compounds, characterized by a CH2 group flanked by two electron-withdrawing groups, are another class of carbon nucleophiles used in aziridine ring-opening reactions. egyankosh.ac.inshivajicollege.ac.in The acidity of the methylene protons allows for the formation of a stabilized carbanion, which can then act as a nucleophile. shivajicollege.ac.in For example, compounds like diethyl malonate and ethyl acetoacetate can be deprotonated with a base to generate a nucleophile that attacks the aziridine ring. egyankosh.ac.in

Table 1: Examples of Ring-Opening Reactions with Carbon Nucleophiles

NucleophileReagent ExampleProduct Type
OrganometallicEthylmagnesium bromideβ-Amino alcohol derivative
OrganometallicOrganozinc reagentβ-Amino alcohol derivative
Active MethyleneDiethyl malonateγ-Amino ester
With Heteroatom Nucleophiles (e.g., N-, O-, S-based nucleophiles)

Aziridines readily react with a variety of heteroatom nucleophiles.

Nitrogen Nucleophiles: Amines, amides, hydrazines, and N-heterocycles can act as nitrogen nucleophiles to open the aziridine ring, providing access to 1,2-diamines and related structures. researchgate.netresearchgate.net The reaction of non-activated aziridines often requires activation to form an aziridinium ion before the nucleophilic attack can occur. nih.gov

Oxygen Nucleophiles: Oxygen-based nucleophiles such as alcohols, water, and carboxylates can open the aziridine ring to form β-amino ethers and β-amino alcohols. youtube.com These reactions are often catalyzed by acids to protonate the aziridine nitrogen, making the ring more susceptible to nucleophilic attack. khanacademy.org

Sulfur Nucleophiles: Thiols and their conjugate bases (thiolates) are excellent sulfur nucleophiles for aziridine ring-opening. libretexts.orglibretexts.org These reactions lead to the formation of β-aminothioethers. The high nucleophilicity of sulfur makes these reactions efficient. libretexts.orgyoutube.com

Table 2: Examples of Ring-Opening Reactions with Heteroatom Nucleophiles

Nucleophile TypeReagent ExampleProduct Type
NitrogenAniline1,2-Diamine derivative
OxygenMethanol (acid-catalyzed)β-Amino ether
SulfurThiophenolβ-Aminothioether
Regioselectivity and Stereospecificity in Ring Opening

The regioselectivity of nucleophilic ring-opening of unsymmetrically substituted aziridines is a critical aspect. The attack can occur at either of the two ring carbons. In many cases, the nucleophile attacks the less substituted carbon atom, following an SN2-type mechanism. mdpi.comyoutube.com However, the nature of the substituents on the aziridine ring and the nitrogen atom, as well as the reaction conditions, can influence the outcome. mdpi.commetu.edu.tr For instance, in acid-catalyzed reactions, the positive charge may build up on the more substituted carbon, leading to attack at that position.

The ring-opening is often stereospecific, proceeding with an inversion of configuration at the carbon center that is attacked by the nucleophile. researchgate.net This is consistent with a backside nucleophilic attack, characteristic of an SN2 reaction. youtube.comresearchgate.net For example, the ring-opening of cyclohexane epoxides, which are structurally analogous to fused aziridines, often proceeds via a trans-diaxial opening. youtube.com

In substrates containing a nearby coordinating group, the regioselectivity and stereoselectivity of the ring-opening can be controlled through chelation. The metal center of an organometallic reagent can coordinate to both the aziridine nitrogen and another Lewis basic atom in the substrate, forming a rigid transition state. nih.gov This chelation directs the nucleophile to a specific face and carbon of the aziridine ring. For instance, the addition of organometallic reagents to N-protected aziridine-2-carboxaldehydes can exhibit high diastereoselectivity due to chelation between the metal, the aziridine nitrogen, and the carbonyl oxygen. nih.gov This strategy allows for precise control over the stereochemical outcome of the reaction.

Electrophilic Ring Opening

While less common than nucleophilic opening for N-alkyl aziridines, electrophilic ring-opening is also possible. The reaction is initiated by the attack of an electrophile on the aziridine nitrogen. In the case of 1-cyclohexylaziridin-2-one, the nitrogen atom is relatively nucleophilic and can react with electrophiles like acid chlorides. bioorg.org This forms an acylaziridinium ion intermediate. This highly activated intermediate is then susceptible to attack by a nucleophile, often the counterion of the electrophile, leading to ring-opened products. bioorg.org For example, reaction with an acid chloride can lead to the formation of a β-amino-α-chloro carbonyl compound. bioorg.org

Radical Ring Opening Mechanisms

The radical-mediated ring-opening of aziridines provides a powerful method for C-C bond formation. For N-acylated aziridines, which share the activating feature of an adjacent carbonyl group with this compound, radical ring-opening can be initiated by single-electron transfer (SET) from a catalytic source.

One notable method involves the use of titanocene(III) complexes, which can catalytically induce the opening of N-acylated aziridines. dicp.ac.cnmdpi.com The process is believed to proceed via an electron transfer from the low-valent titanocene catalyst to the aziridine. dicp.ac.cn This transfer can occur in a concerted manner, leading directly to a ring-opened carbon-centered radical, or stepwise through an aminoketyl radical intermediate. dicp.ac.cn This reaction is highly regioselective, with the ring typically opening at the more substituted carbon to form the more stable radical. dicp.ac.cn This method is effective for creating quaternary carbon centers and is compatible with a range of functional groups. dicp.ac.cnmdpi.com

Table 1: General Scheme for Titanocene-Catalyzed Radical Ring Opening of N-Acyl Aziridines

Reactant Catalyst Intermediate Product

This table illustrates a generalized mechanism applicable to N-acyl aziridines, a class of compounds structurally related to this compound.

Metal-Catalyzed Ring Opening

Transition metals are widely employed to catalyze the ring-opening of aziridines, facilitating a diverse array of transformations. The coordination of a metal catalyst to the nitrogen atom or the carbonyl oxygen of the aziridin-2-one can activate the strained ring towards nucleophilic attack or other subsequent reactions.

For instance, titanocene complexes have been shown to be effective catalysts for the radical ring-opening of N-acylated aziridines through an electron transfer mechanism. mdpi.com This catalytic reaction demonstrates high regioselectivity, opening to form the more substituted radical, and has a broad substrate scope. dicp.ac.cnmdpi.com DFT (Density Functional Theory) calculations suggest that this electron transfer and subsequent ring-opening can proceed via a concerted mechanism. dicp.ac.cn Other transition metals are also utilized in aziridine chemistry, often promoting ring-opening through Lewis acid activation, leading to SN2-type reactions with various nucleophiles.

Mechanistic Studies of Ring Cleavage

Mechanistic investigations into the ring cleavage of activated aziridines, such as N-acyl derivatives, have provided significant insights. Computational studies, particularly DFT, have been instrumental in elucidating the reaction pathways. For the titanocene-catalyzed radical opening of N-acyl aziridines, calculations indicate a concerted mechanism for the electron transfer and ring-opening is plausible. dicp.ac.cn

In general, the cleavage of the aziridine ring is governed by the nature of the activator (e.g., the N-substituent), the catalyst, and the reaction conditions. For N-acylated systems, the carbonyl group withdraws electron density, polarizing the C-N bonds and making the ring carbons more electrophilic and susceptible to nucleophilic attack. In radical reactions, it provides a site for initial electron transfer.

Ring-Expansion Reactions

Ring-expansion reactions of aziridines are a valuable strategy for synthesizing larger, more complex heterocyclic systems. These transformations leverage the strain of the three-membered ring as a driving force.

Azetidines can be synthesized from aziridines via one-carbon ring expansion. A notable biocatalytic approach uses engineered "carbene transferase" enzymes, such as variants of cytochrome P450. nih.govchemrxiv.org This method involves the reaction of an aziridine with a diazo compound, leading to the formation of a highly reactive aziridinium ylide intermediate. nih.gov The enzyme catalyst then controls the fate of this ylide, directing it towards a dicp.ac.cnnih.gov-Stevens rearrangement to yield the azetidine, while suppressing competing pathways like cheletropic extrusion of olefins. nih.govchemrxiv.org This biocatalytic system exerts exceptional stereocontrol over the reaction. nih.govchemrxiv.org

Table 2: Biocatalytic One-Carbon Ring Expansion of Aziridines

Starting Material Reagent Catalyst Key Intermediate Product

This table outlines a general enzymatic method for the ring expansion of aziridines to azetidines.

The synthesis of pyrrolidines from aziridines is a well-established transformation, often proceeding through [3+2] cycloaddition reactions. In these reactions, the aziridine ring is opened to form an azomethine ylide, which then acts as a 1,3-dipole. This ylide can react with various dipolarophiles, such as alkenes or alkynes, to construct the five-membered pyrrolidine ring. The generation of the azomethine ylide can be achieved either thermally or photochemically from appropriately substituted aziridines.

The expansion of an aziridine ring directly to a six-membered piperidine ring is less common than expansions to four- or five-membered rings. Such transformations typically require more complex, multi-step sequences. One conceptual approach could involve the ring-opening of the aziridine to generate a linear intermediate, which then undergoes a subsequent cyclization reaction to form the larger ring. For example, reaction with a three-carbon nucleophilic synthon could, in principle, lead to an intermediate that cyclizes to a piperidine. However, specific, well-established methods for the direct ring expansion of aziridines to piperidines are not as prevalent as other expansion pathways.

Mechanistic Pathways of Ring Expansion (e.g., Zwitterionic Intermediates)

Ring expansion reactions provide a thermodynamically favorable pathway for strained three-membered rings to form more stable four-, five-, or six-membered heterocycles. For α-lactams like this compound, thermal decomposition can induce rearrangement and ring expansion. A notable example is the pyrolysis of 1,3-di-(1-adamantyl)aziridin-2-one, which undergoes a novel ring expansion to a 4-iminoazetidin-2-one, a β-lactam derivative. rsc.org

The mechanism for such a transformation is proposed to proceed through the initial cleavage of the weakest bond in the strained ring. Two primary mechanistic pathways can be considered:

C-N Bond Cleavage: Heterolytic cleavage of the bond between the nitrogen and the carbonyl carbon could form a zwitterionic intermediate. The resulting species would contain a nitrenium ion and an enolate. Subsequent intramolecular rearrangement and cyclization could then lead to the expanded ring system.

C-C Bond Cleavage: Homolytic or heterolytic cleavage of the carbon-carbon bond would generate a diradical or a zwitterionic species, respectively. This intermediate can then rearrange. The thermal rearrangement of 1,3-di-(1-adamantyl)aziridin-2-one to a β-lactam system suggests a complex rearrangement following initial bond scission. rsc.org

While DFT computations on related aziridine ring expansions suggest the involvement of aziridinium ylide intermediates that undergo sigmatropic rearrangements, the specific pathway for an α-lactam is heavily influenced by the carbonyl group. springernature.comnih.gov The formation of a zwitterionic intermediate is a plausible step, particularly in polar solvents, as it allows for charge stabilization before the subsequent bond-forming event that completes the ring expansion.

Cycloaddition Reactions

Cycloaddition reactions are fundamental transformations in which two or more unsaturated molecules combine to form a cyclic adduct. wikipedia.orglibretexts.org Aziridines are well-known precursors for 1,3-dipoles, which can readily participate in such reactions.

A common reaction of aziridines is the thermal or photochemical cleavage of the C-C bond to form an azomethine ylide. nih.govwikipedia.org Azomethine ylides are nitrogen-based 1,3-dipoles used extensively in [3+2] cycloaddition reactions to construct five-membered nitrogen-containing heterocycles. wikipedia.orgacs.org

For this compound, this electrocyclic ring-opening would proceed as follows:

Figure 1: Proposed formation of an azomethine ylide from this compound.
Thermal or photochemical energy could induce a conrotatory or disrotatory ring-opening, respectively, cleaving the C-C bond to form the corresponding azomethine ylide. The carbonyl group is expected to stabilize the negative charge on one of the carbon termini of the ylide.

Once formed, this reactive intermediate can be trapped in situ by a variety of dipolarophiles (e.g., alkenes, alkynes) to yield highly functionalized five-membered rings like pyrrolidines. nih.govnih.gov The high reactivity and transient nature of azomethine ylides often mean they are generated and used immediately without isolation. nih.govwikipedia.org

The [3+2] cycloaddition, also known as a 1,3-dipolar cycloaddition, is a powerful tool for synthesizing five-membered heterocyclic rings. wikipedia.orgacs.org Aziridines can participate in these reactions through two main pathways:

Via Azomethine Ylide: As described above, the aziridine can first isomerize to an azomethine ylide, which then acts as the 4π-electron component in a [π4s + π2s] cycloaddition with a 2π-electron dipolarophile. acs.org Visible-light photoredox catalysis has emerged as a mild method for converting aziridines into azomethine ylides for subsequent [3+2] cycloadditions. rsc.orgnih.gov

Lewis Acid Catalysis: Alternatively, N-acyl or N-sulfonyl aziridines can undergo Lewis acid-catalyzed [3+2] cycloaddition with dipolarophiles. In this pathway, the Lewis acid coordinates to the nitrogen atom, facilitating the cleavage of a C-N bond to form a zwitterionic 1,3-dipole. This intermediate then reacts with the dipolarophile. nih.govresearchgate.net This approach has been successfully applied to donor-acceptor aziridines reacting with aldehydes, affording chiral 1,3-oxazolidines with high stereocontrol. nih.govresearchgate.net Given the N-acyl nature of this compound, a similar Lewis acid-promoted pathway is conceivable.

The table below summarizes potential dipolarophiles for these reactions.

Dipolarophile ClassExampleResulting Heterocycle
AlkenesN-PhenylmaleimidePyrrolidine derivative
AlkynesDimethyl acetylenedicarboxylateDihydropyrrole derivative
AldehydesBenzaldehydeOxazolidine derivative
IminesN-Benzylidene-anilineImidazolidine derivative

Dimerization and Oligomerization Reactions

Due to significant ring strain, α-lactams are prone to polymerization, a reaction pathway that effectively relieves this strain. The polymerization of lactams via ring-opening is a major industrial process for producing polyamides, such as Nylon 6 from caprolactam. wikipedia.org The thermodynamic driving force for polymerization is directly related to the monomer's ring strain. iupac.orgacs.org

The anionic ring-opening polymerization (AROP) is a common method for lactam polymerization, requiring a strong base catalyst and an acylating co-initiator. mdpi.comrsc.org For this compound, a similar process can be envisioned where a nucleophile (such as a lactam anion) attacks the carbonyl carbon, leading to ring-opening and the formation of a new amide bond. This process can propagate to form dimers, oligomers, or a high-molecular-weight polyamide.

The table below compares the heat of polymerization for lactams of different ring sizes, illustrating the high thermodynamic driving force expected for an α-lactam.

Lactam (Ring Size)Common NameHeat of Polymerization (ΔHp, kJ/mol)Polymerizability
α-Lactam (3)Aziridin-2-oneHigh (estimated)High
β-Lactam (4)Azetidin-2-one-70High
γ-Lactam (5)Pyrrolidin-2-one-15Moderate
δ-Lactam (6)Piperidin-2-one0 to -5Low (equilibrium favors monomer)
ε-Lactam (7)Caprolactam-15 to -20High
(Data adapted from general trends in lactam polymerization) iupac.org

The extremely high ring strain in the three-membered α-lactam ring suggests that this compound would have a very high propensity to undergo ring-opening polymerization, potentially even in the absence of a catalyst at elevated temperatures.

Reactions with Specific Reagents and Catalysts

The reactivity of this compound is characterized by nucleophilic attack at the electrophilic centers of the strained ring. The primary sites for attack are the carbonyl carbon and, to a lesser extent, the ring carbons.

Nucleophilic Ring-Opening: The α-lactam ring can be opened by a variety of nucleophiles. This reaction is analogous to the hydrolysis or aminolysis of other amides but is greatly accelerated by the release of ring strain.

With Water/Hydroxide: Hydrolysis leads to the formation of an α-amino acid, specifically N-cyclohexylglycine.

With Alcohols/Alkoxides: Alcoholysis results in the corresponding α-amino acid ester.

With Amines: Reaction with primary or secondary amines yields α-amino amides.

These reactions typically proceed via a nucleophilic acyl substitution mechanism where the nucleophile attacks the carbonyl carbon, leading to a tetrahedral intermediate that collapses to cleave the C-N ring bond.

Catalytic Reactions: Various catalysts can be employed to promote specific transformations of the aziridine ring.

Lewis Acids: As mentioned, Lewis acids can activate the ring towards nucleophilic attack and cycloaddition by coordinating to the nitrogen or carbonyl oxygen. researchgate.net

Transition Metal Catalysts: Copper and other transition metals are known to catalyze the ring-opening of activated aziridines with various nucleophiles, including boron reagents. mdpi.com Multifunctional catalysts that combine a Lewis acidic site and a nucleophilic component have been developed for ring-opening polymerizations, enhancing activity and selectivity. rsc.orgescholarship.org Such systems could potentially be applied to control the polymerization or ring-opening of this compound.

The table below outlines expected products from reactions with various reagents.

Reagent/CatalystReaction TypeExpected Product
H₂O, H⁺ or OH⁻HydrolysisN-Cyclohexylglycine
CH₃OH, H⁺AlcoholysisMethyl N-cyclohexylglycinate
NH₃AminolysisN-Cyclohexylglycinamide
LiAlH₄ReductionN-Cyclohexyl-2-aminoethanol
Lewis Acid (e.g., BF₃) + AlkeneCatalytic [3+2] CycloadditionSubstituted Pyrrolidine
Base (e.g., NaH)Anionic PolymerizationPoly(N-cyclohexylglycine)

Applications in Advanced Organic Synthesis

As Intermediates for Complex Molecular Architectures

The inherent strain of the aziridinone (B14675917) ring in 1-Cyclohexylaziridin-2-one is the primary driver of its utility as a synthetic intermediate. This strain energy is released in ring-opening reactions, providing a strong thermodynamic driving force for the formation of more stable, acyclic structures. Synthetic chemists exploit this reactivity to introduce nitrogen-containing functionalities into molecules and to construct larger, more intricate molecular frameworks.

The ring-opening can be initiated by a wide array of nucleophiles, leading to the formation of β-substituted cyclohexylamino derivatives. This transformation effectively installs a nitrogen atom and another functional group in a 1,2-relationship. By choosing different nucleophiles and reaction conditions, chemists can strategically build up molecular complexity from this simple precursor. For example, reaction with organometallic reagents can lead to the formation of new carbon-carbon bonds, extending the carbon skeleton, while reaction with heteroatomic nucleophiles can introduce functionalities essential for biological activity or for further synthetic transformations. The ability to generate complex structures from simpler starting materials is a cornerstone of modern organic synthesis.

Synthesis of β-Functionalized Amines and Amino Acid Analogues

A significant application of this compound and related activated aziridines is in the stereospecific synthesis of β-functionalized amines and non-proteinogenic amino acid analogues. nsf.govnih.gov Chiral amines are critical components in many pharmaceuticals and bioactive compounds. nih.govresearchgate.net The synthesis of these molecules often relies on the nucleophilic ring-opening of a strained heterocyclic intermediate. nsf.govnih.gov

When this compound is subjected to nucleophilic attack, the nucleophile adds to the β-carbon, cleaving the carbon-nitrogen bond of the ring. This process results in the formation of a β-substituted N-cyclohexyl amide. Subsequent hydrolysis of the amide yields the corresponding β-functionalized amine. Because this ring-opening occurs via an SN2-type mechanism, the stereochemistry of the starting aziridinone is transferred to the product with high fidelity. This stereospecificity is crucial for the synthesis of enantiomerically pure compounds.

Furthermore, by employing carbon-based nucleophiles such as cyanide or enolates, this methodology provides access to β-amino acid analogues. nih.gov These unnatural amino acids are valuable for creating peptidomimetics with enhanced metabolic stability and controlled conformations. nih.govunirioja.es

Table 1: Synthesis of β-Functionalized Amines via Ring-Opening of this compound

Nucleophile (Nu⁻)Reagent ExampleProduct ClassSignificance
Azide (N₃⁻)Sodium Azideβ-Azido AminePrecursor to 1,2-diamines
Thiolate (RS⁻)Sodium Thiophenoxideβ-Thio AmineBuilding block for sulfur-containing compounds
Cyanide (CN⁻)Potassium Cyanideβ-Cyano AminePrecursor to β-amino acids
Alkoxide (RO⁻)Sodium Methoxideβ-Alkoxy AmineComponent of various natural products

Precursors for Nitrogen-Containing Pharmaceuticals (Synthetic Relevance)

Nitrogen-containing heterocycles are a cornerstone of medicinal chemistry, with over 75% of FDA-approved drugs featuring such motifs. nih.gov Compounds like this compound are valuable as precursors to these structures because they provide a reliable method for introducing nitrogen into a molecule with stereochemical control. The β-functionalized amines and amino acid derivatives synthesized from this aziridinone (as described in section 4.2) are key building blocks for a wide range of pharmacologically active agents.

For instance, the 1,2-diamine functionality, accessible from the azido-amine intermediate, is a common feature in antiviral and anticancer drugs. Similarly, chiral β-amino acids are incorporated into peptide-based drugs to improve their pharmacokinetic properties. The ability of this compound to serve as a starting point for these and other nitrogenous scaffolds, such as oxazinanones and other heterocycles, underscores its relevance in the synthesis of potential pharmaceutical candidates. nih.govfrontiersin.org The development of synthetic routes starting from simple, versatile building blocks is essential for the efficient discovery and production of new medicines.

Reagents in Multi-Component Reactions (e.g., Passerini Reaction Link)

Multi-component reactions (MCRs) are highly efficient chemical transformations in which three or more reactants combine in a single step to form a product that incorporates atoms from all starting materials. nih.govmdpi.com These reactions are prized for their atom economy, convergence, and ability to rapidly generate molecular complexity. nih.gov

One of the oldest and most well-known MCRs is the Passerini reaction, which involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org While this compound itself is not a direct component in the classical Passerini reaction, its chemistry is conceptually linked. The isocyanide functional group is a key reactant in the Passerini and related Ugi reactions. nih.govslideshare.net Isocyanides can be synthesized from primary amines, which in turn can be derived from aziridine (B145994) chemistry. More directly, the strained ring of the aziridinone could potentially be opened by components within an MCR, or it could participate in novel, yet-to-be-discovered MCRs, acting as a synthetic equivalent of a zwitterionic intermediate. The exploration of strained rings like aziridinones in MCRs represents a promising avenue for the discovery of new chemical reactions and the synthesis of novel compound libraries. nih.gov

Table 2: The Classical Passerini Three-Component Reaction (P-3CR)

Component 1Component 2Component 3Product
Isocyanide (R-NC)Carboxylic Acid (R'-COOH)Aldehyde/Ketone (R''-CO-R''')α-Acyloxy Amide

Stereoselective Construction of Chiral Scaffolds

Stereoselectivity, the preferential formation of one stereoisomer over another, is a critical concept in modern organic synthesis, particularly for the preparation of pharmaceuticals where only one enantiomer is often active. masterorganicchemistry.com this compound, when prepared in an enantiomerically pure form, serves as an excellent chiral building block for the stereoselective construction of more complex chiral scaffolds. nih.govnih.gov

The key principle is that reactions involving the chiral center of the aziridinone proceed in a highly controlled manner, transferring the initial stereochemical information to the product. As noted previously, the nucleophilic ring-opening is a stereospecific process. masterorganicchemistry.com If a reaction starts with a single enantiomer of the aziridinone, it will produce a single enantiomer of the β-functionalized amine product. This strategy, known as chiral pool synthesis, leverages a readily available chiral molecule to build new, complex chiral structures without the need for a separate resolution step. This approach has been used to access a wide variety of chiral molecules, including key intermediates for natural product synthesis and drug candidates. nih.govunl.pt

Table 3: Examples of Stereoselective Transformations

Starting MaterialReaction TypeProduct FeatureStereochemical Outcome
Enantiopure this compoundNucleophilic Ring-OpeningChiral β-Amino AlcoholInversion of configuration at the β-carbon
Chiral Aziridinone[3+2] CycloadditionChiral PyrrolidineRetention of stereochemistry from the aziridinone
Enantiopure AziridinoneReductive Ring-OpeningChiral AmineHigh enantiomeric excess maintained

Formation of Heterocyclic Compound Libraries

In modern drug discovery, the synthesis of large collections of structurally diverse molecules, known as compound libraries, is essential for identifying new lead compounds. Heterocyclic compounds are particularly important in this context due to their prevalence in existing drugs and natural products. nih.govnih.gov

This compound is an ideal starting point for the creation of heterocyclic compound libraries due to its versatile reactivity. By reacting the aziridinone with a diverse set of bifunctional nucleophiles or other reagents, a wide array of different heterocyclic ring systems can be generated in a divergent synthetic approach. For example, reaction with a molecule containing both a thiol and an amine could lead to the formation of a thiazine (B8601807) derivative. Reaction with a hydrazine (B178648) derivative could yield a pyrazolidinone. The power of this approach lies in the ability to generate significant molecular diversity from a single, common intermediate, accelerating the drug discovery process. mdpi.com

Table 4: Potential Heterocyclic Scaffolds from this compound

Reactant TypePotential Heterocyclic ProductRing Size
Hydrazine (H₂N-NHR)Pyrazolidinone5-membered
Hydroxylamine (H₂N-OH)Isoxazolidinone5-membered
Amino-thiol (HS-R-NH₂)Thiazinone6-membered
Amino-alcohol (HO-R-NH₂)Oxazinone6-membered

Theoretical and Computational Investigations

Quantum Chemical Calculations (e.g., DFT Studies)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are central to understanding the behavior of 1-Cyclohexylaziridin-2-one. DFT offers a balance of computational cost and accuracy, making it a widely used method for studying the electronic structure and energy of molecular systems chemcopilot.com. These calculations can predict molecular geometries, reaction pathways, and various spectroscopic properties.

DFT calculations are instrumental in elucidating the mechanisms of chemical reactions involving aziridinones. For instance, in reactions such as nucleophilic ring-opening, computational studies can map out the entire reaction pathway. Researchers can determine whether a reaction proceeds through a concerted, one-step mechanism or a stepwise pathway involving intermediates nih.gov. For aziridines, DFT has been used to support generally accepted mechanisms of formation and ring-opening, showing that selectivity can be determined at either an initial addition step or a subsequent ring-closure/elimination step, depending on the substituents nih.gov. In palladium-catalyzed ring-opening reactions of aziridines, DFT calculations have helped to propose plausible catalytic cycles, including steps like oxidative addition and reductive elimination mdpi.com. By calculating the energies of reactants, products, intermediates, and transition states, a detailed energy profile of the reaction can be constructed.

The transition state (TS) is the highest energy point along a reaction coordinate, and its structure and energy determine the rate and feasibility of a reaction. Quantum chemical calculations can locate and characterize these transient structures. A key verification of a calculated transition state is the presence of a single imaginary vibrational frequency, which corresponds to the motion along the reaction path . The energy of the transition state relative to the reactants gives the activation energy barrier. For example, in the ring-opening of aziridines, the activation energy can be significantly influenced by the nature of the N-substituent nih.gov. Computational studies have shown that electron-withdrawing groups on the nitrogen atom can substantially lower the activation barrier for nucleophilic attack nih.gov. Analyzing the geometry of the transition state provides insight into the stereochemical and regiochemical outcomes of a reaction nih.gov.

A molecule like this compound can exist in multiple conformations due to the flexibility of the cyclohexyl ring and rotation around the C-N bond. Energy minimization calculations are performed to identify the most stable three-dimensional structures, known as conformers. These calculations explore the potential energy surface of the molecule to find local and global energy minima. The stability of different conformers, such as those with the aziridinone (B14675917) moiety in an axial or equatorial position on the cyclohexane ring, can be quantitatively assessed, revealing the energetic preferences of the system.

Conformational Analysis of the Cyclohexyl Ring

When substituted, the group can occupy either an axial or an equatorial position. For most monosubstituted cyclohexanes, the equatorial position is energetically favored to avoid steric clashes known as 1,3-diaxial interactions youtube.com. In the case of this compound, the aziridinone ring is the substituent. Computational studies on related N-substituted heterocyclic systems can provide insight into the energetic difference (ΔG°) between the axial and equatorial conformers rsc.org. This energy difference, often called the A-value, dictates the equilibrium population of the two chair conformers.

The interconversion between the two chair forms, known as ring flipping or chair inversion, proceeds through higher-energy intermediates like the half-chair, twist-boat, and boat conformations youtube.com. The energy barrier for this process can also be calculated, providing information on the conformational flexibility of the cyclohexyl ring at a given temperature.

Substituent (on Cyclohexane)Conformational Free Energy (A-value, kcal/mol)Favored Position
-CH₃1.74Equatorial
-OH0.94Equatorial
-NH₂1.6Equatorial
-CN0.24Equatorial

This interactive table presents typical conformational energy (A-value) data for common substituents on a cyclohexane ring, illustrating the general preference for the equatorial position. The specific A-value for the aziridin-2-one group would require dedicated computational study.

Electronic Structure Analysis

Understanding the electronic structure of this compound is key to predicting its chemical behavior. DFT and other quantum methods can provide detailed information about how electrons are distributed within the molecule chemcopilot.com.

Analyses such as Molecular Electrostatic Potential (MEP) mapping can visualize the electron-rich and electron-poor regions of the molecule . For an aziridinone, the oxygen atom of the carbonyl group is expected to be an area of high negative potential (electron-rich), making it a likely site for interaction with electrophiles or for hydrogen bonding. Conversely, the carbonyl carbon is expected to be electron-deficient and thus susceptible to nucleophilic attack.

Global and local reactivity descriptors defined within the framework of Conceptual DFT, such as chemical potential, hardness, softness, and the electrophilicity index, can quantify the reactivity of the molecule as a whole rsc.org. Local descriptors, like Fukui functions, can identify the most reactive atoms or sites within the molecule for nucleophilic, electrophilic, or radical attack mdpi.com. Natural Bond Orbital (NBO) analysis can further dissect the electronic structure in terms of bonding orbitals, lone pairs, and hyperconjugative interactions.

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry is to predict how a molecule will react under various conditions. By combining the insights from mechanistic, energetic, and electronic structure analyses, it is possible to make robust predictions about the reactivity and selectivity of this compound.

For example, in a potential ring-opening reaction, calculations can predict which of the two C-N bonds in the aziridine (B145994) ring is more likely to break. This regioselectivity is often governed by a combination of steric and electronic factors, which can be modeled by calculating the activation energies for attack at each site researchgate.net. The pathway with the lower energy barrier will be the favored one mdpi.com.

Computational models can also predict chemoselectivity, which is crucial when a molecule has multiple reactive functional groups nih.gov. For this compound, this could involve predicting whether a reagent will attack the strained aziridine ring or the carbonyl group. By comparing the activation barriers for competing reaction pathways, a prediction of the major product can be made. Such predictive tools are becoming increasingly important in guiding synthetic chemistry efforts rsc.org.

Substituent Effects on Reactivity and Stability

The reactivity and thermodynamic stability of the this compound ring system are profoundly influenced by the electronic and steric nature of its constituent groups. The inherent strain of the three-membered aziridine ring, combined with the electronic influence of the integrated carbonyl group, makes the molecule susceptible to various transformations, particularly nucleophilic ring-opening. Computational studies on related aziridine systems provide a framework for understanding how substituents would modulate the properties of this specific α-lactam.

The primary factors governing substituent effects are electronic effects (both inductive and resonance) and steric hindrance. In this compound, the key positions for substitution are the nitrogen atom (occupied by the cyclohexyl group), the C3 carbon of the aziridine ring, and the cyclohexyl ring itself.

Electronic Effects of N-Substituents

The substituent on the nitrogen atom plays a critical role in modulating the electrophilicity of the ring carbons and the stability of the C-N bonds. Aziridines are generally categorized as "activated" or "non-activated" based on the electronic nature of the N-substituent mdpi.com.

Electron-Withdrawing Groups (EWGs): N-substituents that are strongly electron-withdrawing (e.g., acyl, sulfonyl) significantly "activate" the aziridine ring. They increase the electrophilicity of the ring carbons, making the molecule more susceptible to nucleophilic attack mdpi.comnih.gov. Computational studies on model aziridines demonstrate that introducing EWGs on the nitrogen atom can dramatically lower the activation energy for SN2-type ring-opening reactions. This is attributed to a reduction in steric (Pauli) repulsion between the substrate and the incoming nucleophile and a more favorable orbital interaction nih.gov.

Electron-Donating Groups (EDGs): Conversely, N-substituents that are electron-donating, such as alkyl groups, are considered "non-activated" mdpi.combohrium.com. The cyclohexyl group in this compound is a weakly electron-donating alkyl group. It does not activate the ring in the same way as an EWG. However, the presence of the C2-carbonyl group within the ring itself provides a powerful, inherent activating effect that dominates the molecule's chemistry.

Theoretical calculations on various N-substituted aziridines highlight the significant impact of the substituent on the energy barrier for nitrogen inversion, a measure related to the stability of the nitrogen's stereocenter. While not directly a measure of ring-opening reactivity, it reflects the electronic environment of the nitrogen atom.

Table 1: Calculated N-Inversion Energies for Various N-Substituted Aziridines researchgate.net
N-Substituent (R)N-Inversion Energy (kcal/mol)Electronic Nature
-CHMePh17.06Alkyl (Weakly Donating)
-Me16.97Alkyl (Weakly Donating)
-Bn16.70Alkyl (Weakly Donating)
-H16.64Neutral
-Ph8.91Aryl (Conjugating)
-COPh5.75Acyl (Withdrawing)

Influence of the C2-Carbonyl Group

The defining feature of this compound is the carbonyl group at the C2 position, which classifies it as an α-lactam. This internal substituent has a dominant effect on the molecule's stability and reactivity. Drawing parallels from studies on related β-lactams, the amide bond within a strained ring significantly enhances susceptibility to nucleophilic attack and hydrolysis researchgate.netnih.gov. The carbonyl group is a potent electron-withdrawing group that polarizes the adjacent C-N bond and increases the ring strain, thereby lowering the activation barrier for ring cleavage.

Effects of Substitution at the C3 Position

Hypothetical substitution at the C3 position of the aziridinone ring would also have a predictable impact on reactivity.

Electron-Withdrawing Groups: A π-acceptor substituent at a ring carbon can dramatically reduce the energy barrier for C-C bond cleavage but may increase the barrier for C-N cleavage nih.gov. In the context of nucleophilic ring-opening, an EWG at C3 would likely increase the electrophilicity of that carbon, making it a more favorable site for nucleophilic attack. Studies on fluoro-substituted aziridines show a vast increase in reaction rates with nucleophiles compared to the unsubstituted parent compound researchgate.net.

Electron-Donating Groups: Alkyl or other electron-donating groups at C3 would be expected to have a stabilizing inductive effect, potentially decreasing the rate of nucleophilic ring-opening compared to an unsubstituted C3.

Computational studies on the ring-opening of model N-substituted aziridines clearly demonstrate the activating effect of electron-withdrawing groups, showing a significant decrease in the activation energy (ΔE≠) of the reaction.

Table 2: Calculated Activation Energies (ΔE) for Nucleophilic Ring-Opening of N-Substituted Aziridines nih.gov
N-SubstituentSubstituent TypeActivation Energy (ΔE in kcal/mol)
-HParent32.1
-Ac (-COMe)Electron-Withdrawing11.5
-Ms (-SO2Me)Electron-Withdrawing7.0
-Tf (-SO2CF3)Strongly Electron-Withdrawing-2.7

This data illustrates that as the electron-withdrawing character of the N-substituent increases, the activation barrier for ring-opening decreases substantially, indicating a significant increase in reactivity nih.gov. While the cyclohexyl group itself is not activating, the principles shown here underscore the powerful electronic effects that govern the reactivity of the aziridine core. In this compound, the internal C=O group provides this strong activation.

Advanced Spectroscopic Characterization Techniques for Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework and the connectivity of atoms.

¹H NMR for Structural Elucidation and Purity Assessment

Proton (¹H) NMR spectroscopy is employed to identify the chemical environment of hydrogen atoms within a molecule. For 1-Cyclohexylaziridin-2-one, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons on the cyclohexyl ring and the aziridine (B145994) ring. The integration of these signals would confirm the ratio of protons in different parts of the molecule, while the splitting patterns (multiplicity) would reveal the neighboring protons, thus confirming the connectivity. Purity is assessed by the absence of signals from impurities.

Hypothetical ¹H NMR Data for this compound

Chemical Shift (δ) ppm Multiplicity Integration Assignment
2.5 - 2.7 Multiplet 1H CH (cyclohexyl)
2.2 - 2.4 Multiplet 2H CH₂ (aziridine)

¹³C NMR for Carbon Skeleton Analysis

Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound would produce a distinct signal, allowing for the confirmation of the carbon skeleton. The chemical shift of the carbonyl carbon in the aziridinone (B14675917) ring would be particularly characteristic.

Hypothetical ¹³C NMR Data for this compound

Chemical Shift (δ) ppm Assignment
~170 C=O (carbonyl)
50 - 60 CH (cyclohexyl, attached to N)
30 - 40 CH₂ (aziridine)

Advanced NMR Techniques (e.g., 2D NMR, NOESY for Stereochemistry)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), would be used to establish correlations between protons and carbons, definitively assigning each signal. For determining the stereochemistry, Nuclear Overhauser Effect Spectroscopy (NOESY) is crucial. It identifies protons that are close in space, which can help confirm the relative stereochemistry of the substituents on the aziridine ring, although in this specific molecule, stereochemistry is less complex without further substitution on the aziridine ring itself.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show a strong absorption band characteristic of the carbonyl (C=O) group in the strained three-membered lactam ring.

Characteristic IR Absorption Bands for this compound

Frequency (cm⁻¹) Functional Group
~1750 - 1780 C=O stretch (β-lactam)

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) provides a very precise measurement of the molecular mass, which allows for the determination of the elemental composition of the molecule. This is a definitive method for confirming the molecular formula of this compound.

Expected HRMS Data for this compound

Molecular Formula Calculated Exact Mass Observed Mass

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is highly effective for determining the molecular weight of compounds, including those that are non-volatile or thermally unstable. nih.gov In this method, a high voltage is applied to a liquid sample to create an aerosol, which leads to the formation of gas-phase ions that can be analyzed by a mass spectrometer. nih.gov

Raman Spectroscopy

Raman spectroscopy is a non-destructive analytical technique that provides detailed information about a molecule's vibrational modes. renishaw.comnih.gov This "molecular fingerprint" can be used for chemical identification and to study molecular structure. renishaw.comnih.gov The technique involves irradiating a sample with a monochromatic laser and analyzing the inelastically scattered light. beilstein-journals.org

Specific Raman spectral data for this compound, which would detail the characteristic Raman shifts (in cm⁻¹) corresponding to its functional groups (e.g., C=O stretch of the lactam, C-N bonds, and vibrations of the cyclohexyl ring), have not been reported in the reviewed literature. Such a spectrum would be valuable for confirming the molecular structure and identifying the compound in various matrices. nih.gov

X-ray Crystallography (if applicable for solid-state structure)

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.orgresearchgate.netscispace.com By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the molecular and crystal structure can be generated. wikipedia.orgnih.gov This provides unambiguous information on bond lengths, bond angles, and intermolecular interactions. nih.gov

As of the latest available data, a crystal structure for this compound has not been deposited in public crystallographic databases. If the compound can be crystallized, an X-ray diffraction analysis would provide definitive proof of its covalent structure and conformation in the solid state.

Chromatographic Techniques for Separation and Analysis

Chromatography is fundamental for the separation, identification, and quantification of chemical compounds in a mixture.

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile and thermally stable compounds. dnacih.com In GC, a sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase. scirp.org

Specific, validated GC methods for the analysis of this compound are not described in the available research. A typical method would involve optimizing parameters such as the column type (e.g., a polar phase like DB-WAX or a non-polar phase like DB-5), injector and detector temperatures, and the oven temperature program to achieve separation from impurities or other components. scirp.org The retention time under specific conditions would serve as a key identifier for the compound.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation, identification, and quantification of a broad range of compounds. openaccessjournals.com It is particularly useful for substances that are not sufficiently volatile or stable for GC analysis. spectroscopyonline.com Separation is achieved by pumping a sample mixture in a solvent (mobile phase) at high pressure through a column packed with a solid adsorbent material (stationary phase). nih.gov

While HPLC is a standard method for analyzing compounds of similar polarity and molecular weight, detailed research findings outlining specific HPLC methods for this compound are not present in the surveyed literature. Development of such a method would involve selecting an appropriate column (e.g., reversed-phase C18), mobile phase composition (e.g., a mixture of acetonitrile and water), flow rate, and detector wavelength (UV detection) to ensure accurate and reproducible analysis. nih.govimpactfactor.org

Derivatization Strategies for Analytical and Synthetic Utility

Chemical Derivatization for Enhanced Analytical Detection

For many chemical compounds, direct analysis via chromatographic methods can be challenging due to factors such as low volatility, thermal instability, or poor ionization efficiency. Chemical derivatization is a widely employed technique to overcome these limitations, thereby improving analytical performance. jfda-online.comlibretexts.org

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique, but it requires analytes to be volatile and thermally stable. jfda-online.com For compounds containing active hydrogen atoms, such as those that might exist in equilibrium with or as trace impurities alongside 1-Cyclohexylaziridin-2-one (e.g., hydrolysis products with hydroxyl or amine groups), silylation is a common derivatization strategy. researchgate.net This process involves the replacement of an active hydrogen with a silyl group, typically a trimethylsilyl (TMS) group. youtube.com

The introduction of a silyl group increases the volatility and thermal stability of the molecule by reducing intermolecular hydrogen bonding. youtube.com A variety of silylating agents are available, each with different reactivities, allowing for the optimization of the derivatization reaction. nih.gov While direct silylation of the stable amide bond in this compound is not typical, this method would be highly applicable to any related synthetic intermediates or degradation products with amenable functional groups.

Table 1: Common Silylating Agents for GC-MS Derivatization

Silylating AgentAbbreviationCommon Applications
N,O-Bis(trimethylsilyl)trifluoroacetamideBSTFADerivatization of alcohols, phenols, carboxylic acids, and amines.
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFAA highly volatile silylating agent suitable for a wide range of functional groups. youtube.com
N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamideMTBSTFAForms more stable tert-butyldimethylsilyl (TBDMS) derivatives, which are less sensitive to moisture.

This table presents common silylating agents and their general applications, which could be relevant for the analysis of potential precursors or degradation products of this compound.

Acylation is another established derivatization technique for GC analysis that involves the introduction of an acyl group into a molecule. libretexts.org This method is particularly effective for compounds with hydroxyl and amino groups. The resulting acylated derivatives are generally more volatile and less polar than the parent compounds. libretexts.org Furthermore, the use of fluorinated acylating agents can significantly enhance the sensitivity of detection by electron capture detectors (ECD). jfda-online.com

For this compound, while the amide nitrogen is relatively unreactive, any synthetic precursors or related compounds with primary or secondary amine or hydroxyl functionalities could be readily derivatized by acylation to improve their chromatographic behavior and detectability.

Table 2: Common Acylating Agents for Chromatographic Enhancement

Acylating AgentCommon Applications
Acetic AnhydrideDerivatization of alcohols and amines.
Trifluoroacetic Anhydride (TFAA)Introduces a trifluoroacetyl group, enhancing volatility and ECD response.
Pentafluoropropionic Anhydride (PFPA)Similar to TFAA, provides enhanced volatility and detectability. jfda-online.com

This table lists common acylating agents that could be used for the derivatization of functionalized precursors or analogs of this compound.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique. ekb.eg However, the ionization efficiency of a compound in the mass spectrometer's source is crucial for achieving low detection limits. nih.gov Derivatization for LC-MS/MS aims to introduce a functionality that is readily ionizable, typically a basic nitrogen atom that can be easily protonated in positive ion mode, or an acidic group for negative ion mode. rsc.org

Given that this compound itself may have a moderate ionization efficiency, derivatization strategies could be employed to enhance its response. For instance, if the aziridinone (B14675917) ring were to be opened, the resulting amino acid derivative could be further functionalized. Reagents that introduce a permanently charged group or a group that is easily ionizable can significantly improve sensitivity.

Table 3: Derivatization Approaches for Enhanced LC-MS/MS Detection

Derivatization StrategyTarget Functional GroupPurpose
Dansylation (e.g., with Dansyl Chloride)Primary and secondary amines, phenolsIntroduces a fluorescent and easily ionizable dimethylamino group. rsc.org
Reaction with Girard's ReagentsCarbonyl compoundsIntroduces a quaternary ammonium (B1175870) group, creating a permanent positive charge.
2-picolylamine derivatizationCarboxylic acidsIntroduces a basic nitrogen that is readily protonated.

This table outlines potential derivatization strategies applicable to functional groups that could be present in precursors or reaction products of this compound to improve LC-MS/MS sensitivity.

Derivatization for Modifying Reactivity Profiles

The strained three-membered ring of aziridines, including aziridinones, is the primary source of their chemical reactivity. mdpi.com Derivatization can be employed to either enhance or decrease this reactivity, or to direct the outcome of subsequent reactions. For instance, the nature of the substituent on the nitrogen atom can influence the electrophilicity of the carbonyl carbon and the two ring carbons.

Modification of the cyclohexyl group, while synthetically challenging without affecting the aziridinone ring, could in principle alter the steric and electronic properties of the molecule. A more common approach for modifying the reactivity of aziridines is through reactions that involve the ring itself. researchgate.netnih.gov For example, activation of the aziridine (B145994) nitrogen, perhaps through coordination with a Lewis acid, could enhance its susceptibility to nucleophilic attack and ring-opening. mdpi.com While this technically represents a reaction rather than the formation of a stable derivative for analysis, it is a form of in-situ derivatization to modulate reactivity.

Derivatization for Incorporating Specific Tags or Probes

For applications in chemical biology and diagnostics, it is often desirable to attach a reporter group, such as a fluorescent tag or a biotin moiety, to a molecule of interest. axispharm.com This allows for the visualization or detection of the molecule in complex biological systems. While there is no specific literature on the derivatization of this compound for this purpose, strategies applied to related β-lactam compounds can provide insights. nih.govplos.org

One potential approach would be to synthesize an analog of this compound where the cyclohexyl group is replaced by a functionalized linker that can be coupled to a tag. For example, a cyclohexyl ring bearing a carboxylic acid or an amino group would provide a handle for standard bioconjugation chemistries. youtube.commdpi.com This would allow for the preparation of fluorescently labeled or biotinylated versions of the aziridinone scaffold, enabling its use as a chemical probe.

Future Directions in 1 Cyclohexylaziridin 2 One Research

Development of Novel and Sustainable Synthetic Routes

The future of 1-Cyclohexylaziridin-2-one synthesis lies in the development of methodologies that are not only efficient but also environmentally benign. Current research in related compounds, such as the synthesis of α-lactams from α-haloamides, provides a foundational platform. organic-chemistry.org A key area of focus will be the adoption of "green chemistry" principles to minimize waste and hazardous substance use.

One promising approach involves adapting the flow-batch synthesis used for NH-aziridines, which employs cyclopentyl methyl ether (CPME), an environmentally friendly solvent. nih.govresearchgate.net This method could be modified for this compound production, potentially offering a safer and more sustainable alternative to traditional batch processes, especially when dealing with thermally sensitive or potentially hazardous intermediates. nih.gov

Future synthetic strategies are expected to explore:

Biocatalysis: Employing enzymes to catalyze the formation of the aziridinone (B14675917) ring, offering high stereoselectivity and mild reaction conditions.

Photochemistry and Electrochemistry: Using light or electricity to drive the cyclization, reducing the need for chemical reagents. youtube.com

Novel Catalytic Systems: Designing catalysts based on earth-abundant and non-toxic metals to replace traditional heavy metal catalysts.

Table 1: Comparison of Potential Sustainable Synthetic Approaches

Approach Key Advantages Potential Challenges for this compound
Flow Chemistry Enhanced safety, better heat/mass transfer, easy scale-up. nih.gov Initial optimization of flow parameters (residence time, temperature).
Biocatalysis High selectivity, mild conditions, biodegradable catalysts. Enzyme stability and identification of a suitable enzyme for the specific substrate.
Photochemistry Reagentless activation, high spatial and temporal control. Quantum yield efficiency, potential for side reactions.
Electrochemistry Avoids stoichiometric chemical oxidants/reductants. youtube.com Electrode material selection, control of reaction pathways.

Exploration of Undiscovered Reactivity Pathways

The high ring strain of the aziridinone ring in this compound makes it a highly reactive intermediate for synthetic chemistry. rsc.org While ring-opening reactions are characteristic of aziridines, future research will delve into more complex and novel transformations. mdpi.com

A primary focus will be on transition-metal-catalyzed ring-opening annulations. rsc.org These reactions could allow this compound to serve as a building block for constructing more complex heterocyclic structures, which are prevalent in pharmaceuticals. For instance, palladium- or copper-catalyzed cross-coupling reactions could enable the regioselective introduction of various carbon and heteroatom nucleophiles, leading to a diverse array of β-functionalized cyclohexylamines. mdpi.com

Potential undiscovered pathways for exploration include:

Multicomponent Reactions: Designing one-pot reactions where this compound reacts with two or more other components to rapidly build molecular complexity.

[3+n] Cycloadditions: Utilizing the aziridinone as a three-membered synthon in cycloaddition reactions to form larger ring systems.

Ring-Opening Polymerization (ROP): Investigating the potential of this compound as a monomer to create novel polyamide structures with unique properties.

Radical Reactions: Exploring radical-mediated ring-opening to form carbon-carbon bonds, a powerful tool for creating quaternary carbon centers. mdpi.com

Uncovering these new reaction pathways will significantly expand the synthetic utility of this compound, positioning it as a versatile intermediate in organic synthesis.

Computational Design of New Aziridinone Derivatives

Computational chemistry and in silico design are set to revolutionize the study of aziridinones. These tools offer the ability to predict the properties and reactivity of novel this compound derivatives before they are synthesized in the lab, saving significant time and resources. researchgate.netnih.gov

Density Functional Theory (DFT) will be a critical tool. DFT calculations can elucidate reaction mechanisms, predict the stability of intermediates and transition states, and explain the origins of regio- and stereoselectivity in ring-opening reactions. nih.govresearchgate.net This understanding is crucial for designing derivatives with tailored reactivity. For example, by computationally modeling the electronic effects of different substituents on the cyclohexyl ring, researchers can design molecules that are more or less susceptible to nucleophilic attack at a specific carbon atom.

Future computational work will likely involve:

Virtual Screening: Creating large virtual libraries of this compound derivatives and using computational models to screen for specific properties, such as binding affinity to a biological target or desired material characteristics.

Predictive Modeling: Developing quantitative structure-activity relationship (QSAR) models to correlate the structural features of derivatives with their chemical reactivity or biological activity.

Molecular Dynamics (MD) Simulations: Simulating the behavior of these molecules over time to understand their conformational preferences and interactions with solvents or other molecules, which can influence reaction outcomes. nih.gov

These computational approaches will accelerate the discovery of new aziridinone derivatives with customized functions for applications in medicine, materials science, and catalysis. mdpi.com

Integration with Flow Chemistry and Automated Synthesis

The integration of this compound chemistry with modern technologies like flow chemistry and automated synthesis promises to enhance efficiency, safety, and the speed of discovery. wikipedia.org Continuous flow processes are particularly well-suited for handling the often-reactive intermediates and products associated with strained-ring chemistry. mdpi.comresearchgate.net

Flow reactors offer superior control over reaction parameters such as temperature, pressure, and mixing compared to traditional batch reactors. mdpi.com This precise control can lead to higher yields, fewer byproducts, and improved safety, especially for exothermic reactions or when handling unstable compounds. nih.gov The successful application of flow chemistry for the synthesis of related azirine compounds from potentially hazardous vinyl azides demonstrates the potential of this technology. researchgate.net

Automated synthesis platforms, which often utilize pre-packed reagent cartridges, can dramatically accelerate the exploration of this compound's reactivity. synplechem.comsigmaaldrich.comyoutube.com These systems enable high-throughput screening of reaction conditions, catalysts, and substrates. By combining an automated synthesizer with analytical tools, researchers can rapidly generate and test libraries of this compound derivatives, speeding up the discovery of new reactions and molecules with desired properties.

Table 2: Benefits of Integrating Modern Synthesis Technologies

Technology Application to this compound Research Key Benefits
Flow Chemistry Synthesis of the aziridinone ring; subsequent ring-opening reactions. Improved safety, enhanced reaction control, scalability. researchgate.net
Automated Synthesis High-throughput screening of reaction conditions and nucleophiles. Increased efficiency, rapid library generation, reduced human error. wikipedia.org
In-line Analytics Real-time monitoring of reactions in flow systems (e.g., IR, NMR). Faster optimization, immediate feedback on reaction progress.

Advanced Spectroscopic and Mechanistic Studies for Reaction Optimization

A deep understanding of reaction mechanisms is fundamental to optimizing chemical transformations. Future research on this compound will employ advanced spectroscopic techniques and detailed mechanistic studies to gain unprecedented insight into its reactivity.

While computational methods like DFT provide theoretical models of reaction pathways, experimental validation is crucial. nih.govresearchgate.net Advanced spectroscopic methods will play a key role in this validation by allowing for the direct observation and characterization of transient species.

Key techniques and their applications will include:

In-situ Spectroscopy: Techniques like in-situ Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy will be used to monitor reactions in real-time. This allows for the identification of short-lived intermediates and the determination of reaction kinetics, providing a complete picture of the reaction profile.

Isotopic Labeling Studies: Synthesizing this compound with isotopes (e.g., ¹³C, ¹⁵N, ²H) at specific positions can help trace the fate of atoms throughout a reaction, confirming bond-making and bond-breaking steps and clarifying complex mechanistic pathways.

Stopped-Flow Spectroscopy: This technique enables the study of very fast reactions by rapidly mixing reactants and observing the spectral changes on a millisecond timescale, ideal for investigating the initial steps of ring-opening.

The data gathered from these advanced studies will provide a detailed mechanistic understanding, enabling researchers to rationally optimize reaction conditions—such as catalyst choice, solvent, and temperature—to maximize the yield and selectivity of desired products derived from this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.